molecular formula C15H13FO2 B8625804 2-[2-(4-Fluorophenyl)ethyl]benzoic acid

2-[2-(4-Fluorophenyl)ethyl]benzoic acid

Cat. No. B8625804
M. Wt: 244.26 g/mol
InChI Key: LXPQTMDOIBWZOC-UHFFFAOYSA-N
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Patent
US07087765B2

Procedure details

A mixture of 2-[2-(4-fluorophenyl)ethyl]benzonitrile (8.03 g, 35.6 mmol, 1 equiv) and aq. NaOH (10N; 16 mL, 160 mmol, 4.5 equiv) in ethylene glycol (100 mL) was heated to 190 C for 69 h. After allowing the reaction mixture to cool, H2O (300 mL) was added, followed by 12N HCl (16 mL). This mixture was extracted with CHCl3 (1×100 mL) and the organic layer was then washed with H2O (2×50 mL). The organic layer was dried (anh. Na2SO4) and rotary evaporated (90° C.). This provided 7.44 g (85.4%) of a light-yellow solid.
Name
2-[2-(4-fluorophenyl)ethyl]benzonitrile
Quantity
8.03 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]2[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=2[C:12]#N)=[CH:4][CH:3]=1.[OH-:18].[Na+].[OH2:20].Cl>C(O)CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]2[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=2[C:12]([OH:20])=[O:18])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-[2-(4-fluorophenyl)ethyl]benzonitrile
Quantity
8.03 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCC1=C(C#N)C=CC=C1
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 190 C for 69 h
Duration
69 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with CHCl3 (1×100 mL)
WASH
Type
WASH
Details
the organic layer was then washed with H2O (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (anh. Na2SO4)
CUSTOM
Type
CUSTOM
Details
rotary evaporated (90° C.)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)CCC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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